Chloroprocaine hydrochloride
Overview
Description
Chloroprocaine Hydrochloride is a synthetic aminoester local anesthetic agent primarily used in anesthesia for its low maternal and fetal toxicity, fast onset, and brief duration of action. It is designed to inhibit sodium influx by binding to specific membrane sodium ion channels in neuronal cell membranes, which restricts sodium permeability and blocks nerve impulse conduction, leading to a loss of sensation. The drug is short-acting due to its rapid hydrolysis by pseudocholinesterase into para-aminobenzoic acid in plasma (Jong, 1981).
Synthesis Analysis
Molecular Structure Analysis
Although specific papers detailing the molecular structure analysis of Chloroprocaine Hydrochloride were not identified in this search, it can be inferred that its structure, like other local anesthetics, involves components that allow for its effective binding and action at the site of administration. The rapid action and short duration are indicative of a molecular structure that facilitates quick hydrolysis.
Chemical Reactions and Properties
Chloroprocaine Hydrochloride undergoes rapid hydrolysis when introduced into the body, splitting into para-aminobenzoic acid and other metabolites. This rapid metabolism contributes to its short duration of action and its profile as a safe anesthetic with minimal long-lasting effects (Journal of the American Medical Association, 1957).
Physical Properties Analysis
The compound exists in two polymorphic crystal forms characterized by different thermodynamic and kinetic properties. These forms have been extensively studied using techniques such as thermomicroscopy, differential scanning calorimetry (DSC), pycnometry, FTIR-, FT-Raman-spectroscopy, and X-ray powder diffractometry, providing insights into their stability, crystallization behavior, and transformations under various conditions (Schmidt, 2005).
Chemical Properties Analysis
The chemical properties of Chloroprocaine Hydrochloride, particularly its behavior in reaction to oxidation and its interaction with other substances, are essential for understanding its stability and efficacy as an anesthetic. A kinetic study on the oxidation of Chloroprocaine Hydrochloride by sodium N-halo-p-toluenesulfonamides in an acid medium at 303 K showed a first-order dependence on both the oxidant and the substrate, highlighting its reactive nature under specific conditions (Shubha, Manjunath, & Puttaswamy, 2014).
Scientific Research Applications
Spinal Anesthesia
Chloroprocaine hydrochloride is frequently studied in the context of spinal anesthesia. In outpatient settings, its usage for spinal anesthesia has been explored with a focus on the discharge characteristics and reported side effects in patients undergoing outpatient procedures (Hejtmanek & Pollock, 2011). Additionally, a comparison between chloroprocaine hydrochloride and lidocaine hydrochloride in epidural anesthesia for transurethral resection of the prostate in the aged showed that chloroprocaine hydrochloride has faster onset, effective sensory and motor blockade, and no side effects (Xie Jian-qin, 2009).
Postoperative Pain Management
Research has investigated the use of chloroprocaine in postoperative pain (POP) management. A study on the pharmacokinetic profile of a new hydrogel device loaded with chloroprocaine highlighted its potential advantages for POP relief (De Gregori et al., 2018). Another study focused on epidural analgesia after transurethral resection of the prostate, indicating good analgesia effect and safety (Xie Jian-qin, 2010).
Anesthesia in Pediatric Patients
Solid-State Characterization
Chloroprocaine hydrochloride's physical properties, such as polymorphic crystal forms, have been characterized using various analytical methods. This research provides insight into its physical and chemical stability, which is crucial for pharmaceutical formulations (Schmidt, 2005).
Chemical Synthesis
Oxidation Kinetics
Research has also been conducted on the kinetics of oxidation of chloroprocaine hydrochloride. This is important for understanding its stability and reactivity, especially in different medical formulations (Shubha et al., 2014).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(diethylamino)ethyl 4-amino-2-chlorobenzoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2O2.ClH/c1-3-16(4-2)7-8-18-13(17)11-6-5-10(15)9-12(11)14;/h5-6,9H,3-4,7-8,15H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZKQYDBPUCZLRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC(=O)C1=C(C=C(C=C1)N)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6048595 | |
Record name | Chloroprocaine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6048595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Chloroprocaine hydrochloride | |
CAS RN |
3858-89-7 | |
Record name | Chloroprocaine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3858-89-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Chloroprocaine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6048595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-diethylaminoethyl 4-amino-2-chlorobenzoate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.248 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CHLOROPROCAINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LT7Z1YW11H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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